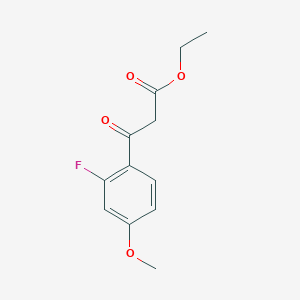
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
Übersicht
Beschreibung
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a chemical compound with the molecular formula C12H15FO3 . It has a molecular weight of 226.24 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate can be represented by the InChI stringInChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 . The compound’s structure is further described by its Canonical SMILES string CCOC(=O)CCC1=C(C=C(C=C1)OC)F . Physical And Chemical Properties Analysis
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate has several computed properties. It has a molecular weight of 226.24 g/mol, an XLogP3-AA of 2.4, and a topological polar surface area of 35.5 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds .Wissenschaftliche Forschungsanwendungen
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one
- Application Summary : This compound is synthesized as a potential chemotherapeutic agent for the treatment of leishmaniasis, a neglected tropical disease .
- Methods of Application : The compound was synthesized via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol .
- . It is suitable for antileishmanial activity study .
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one
- Application Summary : This compound is synthesized and characterized for its potential antimicrobial activity .
- Methods of Application : The compound was synthesized and characterized using FT-IR, UV–visible, 1H NMR, HRMS techniques .
- Results or Outcomes : The synthesized compound showed moderate antimicrobial activity against selected pathogens .
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one
- Application Summary : This compound is synthesized as a potential chemotherapeutic agent for the treatment of leishmaniasis, a neglected tropical disease .
- Methods of Application : The compound was synthesized via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol .
- . It is suitable for antileishmanial activity study .
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one
- Application Summary : This compound is synthesized and characterized for its potential antimicrobial activity .
- Methods of Application : The compound was synthesized and characterized using FT-IR, UV–visible, 1H NMR, HRMS techniques .
- Results or Outcomes : The synthesized compound showed moderate antimicrobial activity against selected pathogens .
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one
- Application Summary : This compound is synthesized as a potential chemotherapeutic agent for the treatment of leishmaniasis, a neglected tropical disease .
- Methods of Application : The compound was synthesized via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol .
- . It is suitable for antileishmanial activity study .
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one
- Application Summary : This compound is synthesized and characterized for its potential antimicrobial activity .
- Methods of Application : The compound was synthesized and characterized using FT-IR, UV–visible, 1H NMR, HRMS techniques .
- Results or Outcomes : The synthesized compound showed moderate antimicrobial activity against selected pathogens .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBQJGFCDJXLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40706837 | |
| Record name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40706837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
CAS RN |
188182-79-8 | |
| Record name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40706837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

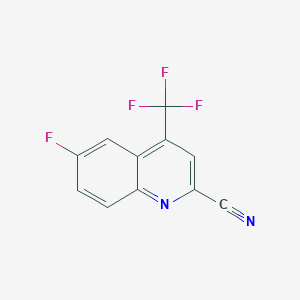
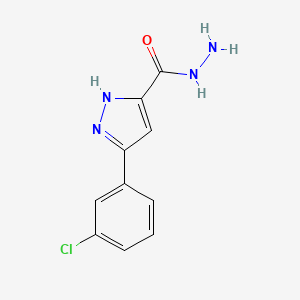
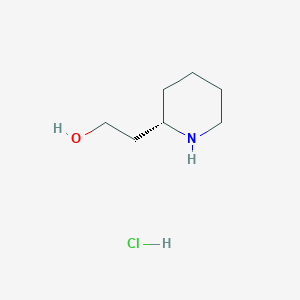
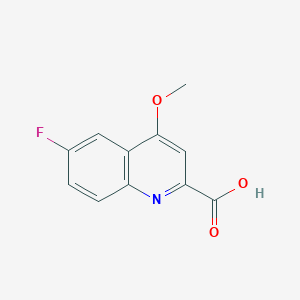
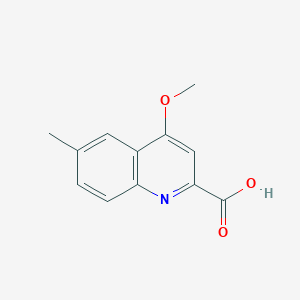
![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)
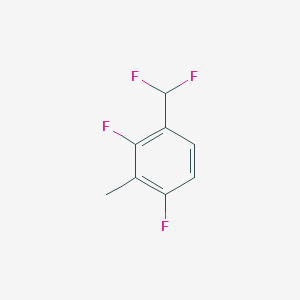
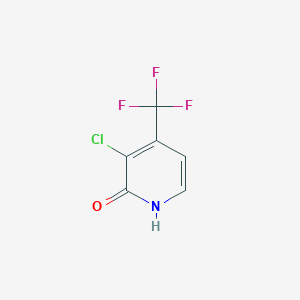
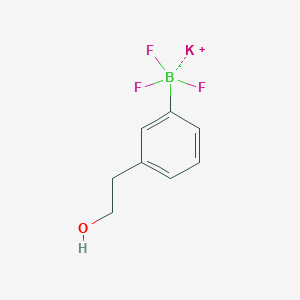
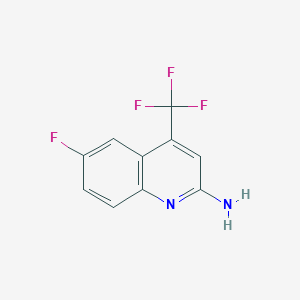
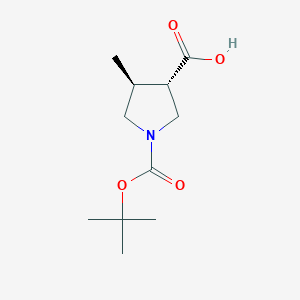
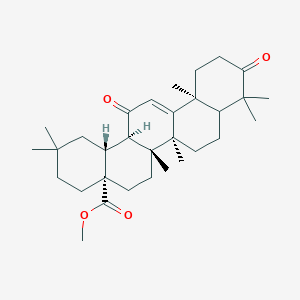
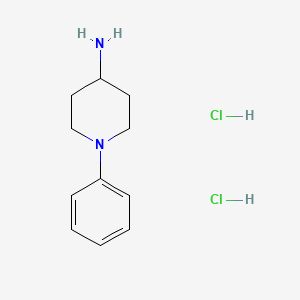
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)